

# A Comparative Spectroscopic Guide to 3-Acetylbenzo[b]furan and Its Derivatives

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## Compound of Interest

Compound Name: 3-Acetylbenzo[b]furan

Cat. No.: B1279542

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For researchers and professionals in drug development, a precise understanding of molecular structure is fundamental. This guide offers a comparative analysis of the spectroscopic data for **3-Acetylbenzo[b]furan** and its derivatives. By examining  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this guide aims to provide a clear framework for the structural elucidation of this important class of heterocyclic compounds.

## Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for **3-Acetylbenzo[b]furan** and two illustrative derivatives: **2-Methyl-3-acetylbenzo[b]furan** and **5-Bromo-3-acetylbenzo[b]furan**. This comparative data highlights the influence of substituents on the spectroscopic properties of the core structure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Assignment	3-Acetylbenzo[b]furan (Predicted)	2-Methyl-3-acetylbenzo[b]furan	5-Bromo-3-acetylbenzo[b]furan
H-2	~8.1 ppm (s, 1H)	-	~8.0 ppm (s, 1H)
H-4	~7.9 ppm (d, 1H)	~7.8 ppm (d, 1H)	~8.0 ppm (d, 1H)
H-5	~7.4 ppm (t, 1H)	~7.3 ppm (t, 1H)	-
H-6	~7.5 ppm (t, 1H)	~7.4 ppm (t, 1H)	~7.6 ppm (dd, 1H)
H-7	~7.6 ppm (d, 1H)	~7.5 ppm (d, 1H)	~7.4 ppm (d, 1H)
-COCH <sub>3</sub>	~2.6 ppm (s, 3H)	~2.5 ppm (s, 3H)	~2.6 ppm (s, 3H)
Furan -CH <sub>3</sub>	-	~2.7 ppm (s, 3H)	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Assignment	3-Acetylbenzo[b]furan (Predicted)	2-Methyl-3-acetylbenzo[b]furan	5-Bromo-3-acetylbenzo[b]furan
C-2	~145.0 ppm	~150.0 ppm	~146.0 ppm
C-3	~120.0 ppm	~118.0 ppm	~121.0 ppm
C-3a	~128.0 ppm	~127.5 ppm	~129.5 ppm
C-4	~124.0 ppm	~123.5 ppm	~126.5 ppm
C-5	~125.0 ppm	~124.5 ppm	~116.0 ppm
C-6	~123.0 ppm	~122.5 ppm	~125.5 ppm
C-7	~112.0 ppm	~111.5 ppm	~113.5 ppm
C-7a	~155.0 ppm	~154.5 ppm	~154.0 ppm
-C=O	~192.0 ppm	~193.0 ppm	~191.0 ppm
-CH <sub>3</sub>	~28.0 ppm	~29.0 ppm	~28.5 ppm
Furan -CH <sub>3</sub>	-	~14.0 ppm	-

Table 3: Infrared (IR) Spectroscopic Data

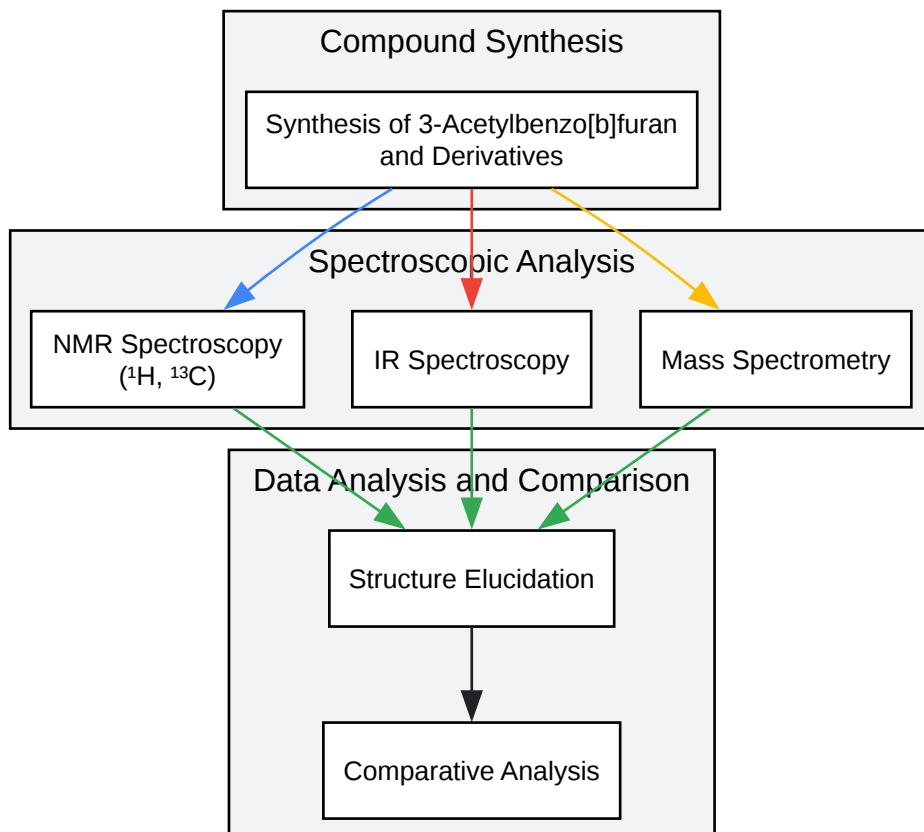
Assignment	3-Acetylbenzo[b]furan	2-Methyl-3-acetylbenzo[b]furan	5-Bromo-3-acetylbenzo[b]furan
C=O Stretch	~1680-1690 cm <sup>-1</sup>	~1675-1685 cm <sup>-1</sup>	~1685-1695 cm <sup>-1</sup>
C=C Aromatic Stretch	~1600, ~1450 cm <sup>-1</sup>	~1605, ~1455 cm <sup>-1</sup>	~1595, ~1445 cm <sup>-1</sup>
C-O-C Stretch	~1100-1200 cm <sup>-1</sup>	~1105-1205 cm <sup>-1</sup>	~1095-1195 cm <sup>-1</sup>
C-H Aromatic Stretch	~3000-3100 cm <sup>-1</sup>	~3000-3100 cm <sup>-1</sup>	~3000-3100 cm <sup>-1</sup>
C-H Aliphatic Stretch	~2850-3000 cm <sup>-1</sup>	~2850-3000 cm <sup>-1</sup>	~2850-3000 cm <sup>-1</sup>
C-Br Stretch	-	-	~500-600 cm <sup>-1</sup>

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
3-Acetylbenzo[b]furan	C <sub>10</sub> H <sub>8</sub> O <sub>2</sub>	160.17	160 (M+), 145, 117, 89
2-Methyl-3-acetylbenzo[b]furan	C <sub>11</sub> H <sub>10</sub> O <sub>2</sub>	174.20	174 (M+), 159, 131, 103
5-Bromo-3-acetylbenzo[b]furan	C <sub>10</sub> H <sub>7</sub> BrO <sub>2</sub>	239.07	238/240 (M+/M+2), 223/225, 144, 115

## Experimental Workflow

The structural characterization and comparison of **3-Acetylbenzo[b]furan** and its derivatives follow a logical spectroscopic workflow. This process ensures the accurate identification and differentiation of these compounds.



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Caption: Workflow for Spectroscopic Comparison.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- $^1\text{H}$  NMR Acquisition: Spectra are typically acquired with a  $30^\circ$  pulse angle and a relaxation delay of 1 second.
- $^{13}\text{C}$  NMR Acquisition: Spectra are recorded using a proton-decoupled pulse sequence with a relaxation delay of 2 seconds. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
- Data Processing: The raw data is processed with Fourier transformation, phase correction, and baseline correction.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from  $4000$  to  $400 \text{ cm}^{-1}$ . A background spectrum is collected from the clean, empty ATR crystal and subtracted from the sample spectrum.<sup>[1]</sup>

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis.
- Ionization: Electron Impact (EI) ionization is typically used at a standard energy of 70 eV.
- Data Acquisition: The mass-to-charge (m/z) ratio of the molecular ion and its fragments are recorded.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

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## References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
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